Cas no 1268086-65-2 (3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid)

3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid is a piperidine-derived carboxylic acid compound featuring a 2-methylbenzoyl substitution at the nitrogen position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the propanoic acid moiety enhances solubility and reactivity, facilitating further derivatization. The 2-methylbenzoyl group contributes to steric and electronic modulation, potentially improving binding affinity in target applications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in the development of bioactive molecules. The compound is characterized by high purity and stability, meeting rigorous standards for research and industrial use.
3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid structure
1268086-65-2 structure
Product Name:3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid
CAS No:1268086-65-2
MF:C16H21NO3
MW:275.342844724655
CID:5322174
Update Time:2025-08-05

3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[1-(2-methylbenzoyl)-4-piperidyl]propanoic acid
    • 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid
    • 3-(1-(2-methylbenzoyl)piperidin-4-yl)propanoic acid
    • Inchi: 1S/C16H21NO3/c1-12-4-2-3-5-14(12)16(20)17-10-8-13(9-11-17)6-7-15(18)19/h2-5,13H,6-11H2,1H3,(H,18,19)
    • InChI Key: JCMKLXIEPRBJGQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C)N1CCC(CCC(=O)O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 348
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.6

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Additional information on 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid

Introduction to 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid (CAS No. 1268086-65-2)

3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1268086-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of a benzoyl moiety attached to a piperidine ring, along with a propanoic acid side chain, endows this molecule with unique structural and functional properties that make it a promising candidate for further investigation.

The molecular structure of 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid can be described as a conjugation of several pharmacophoric elements. The piperidine ring serves as a core scaffold, known for its ability to modulate biological pathways by interacting with various targets. The introduction of a 2-methylbenzoyl group at the 1-position of the piperidine ring enhances the lipophilicity and electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability. Additionally, the propanoic acid moiety at the 3-position introduces a polar functional group that can engage in hydrogen bonding interactions, further contributing to the compound's solubility and bioavailability.

In recent years, there has been growing interest in exploring novel piperidine-based compounds for their potential applications in treating neurological disorders, inflammation, and other diseases. The structural features of 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid align well with this trend, as it combines elements that have been previously reported to exhibit significant pharmacological effects. For instance, modifications of the piperidine ring have been extensively studied for their role in enhancing central nervous system (CNS) penetration and reducing off-target effects.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The benzoyl group can serve as an anchor point for further derivatization, allowing chemists to explore a wide range of analogs with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle structural changes can significantly impact biological activity. Furthermore, the propanoic acid side chain provides an opportunity to fine-tune pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding interactions of 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid with biological targets such as enzymes and receptors. These simulations have revealed that the compound exhibits promising binding affinities for several key targets implicated in disease pathways. For example, studies suggest that it may interact with enzymes involved in inflammation and pain signaling, making it a potential candidate for developing novel therapeutics.

The synthesis of 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled researchers to produce this compound with high yield and purity. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in the synthesis process.

In terms of biological evaluation, preliminary studies on 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid have shown encouraging results. In vitro assays have indicated that it exhibits moderate activity against certain enzymatic targets relevant to neurological disorders. These findings warrant further investigation into its potential therapeutic applications. Moreover, the compound's structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may share similar mechanisms of action while offering distinct advantages such as improved selectivity or reduced toxicity.

The development of novel drug candidates is often accompanied by rigorous safety assessments to ensure their suitability for clinical use. Toxicological studies on 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid are ongoing but have thus far shown no significant adverse effects at tested doses. These preliminary findings are reassuring and support its continued development as a potential therapeutic agent.

The future prospects for 3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid are promising, particularly as more research unfolds into its biological activities and pharmacokinetic properties. As computational tools become more sophisticated and synthetic techniques advance, the efficiency with which new compounds like this one can be discovered and optimized will continue to improve.

In conclusion,3-[1-(2-methylbenzoyl)piperidin-4-yl]propanoic acid (CAS No. 1268086-65-2) represents an exciting avenue for pharmaceutical innovation. Its unique structural features combined with preliminary biological data make it a compelling candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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